Cefonicid Disodium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Cefonicid Disodium Salt involves key intermediates and has seen advancements to improve yield, reduce reaction time, and simplify purification. An efficient pilot-scale synthesis of a key cefonicid intermediate at room temperature has been reported, which offers a scalable, cost-effective, and energy-saving protocol, potentially paving the way for commercial manufacturing (Comito et al., 2022). Furthermore, innovative approaches for the synthesis of cefonicid sodium have been developed, aiming to increase the overall yield to 74.5%, indicating a significant improvement suitable for commercial production (Qiao Jun-hua, 2012).

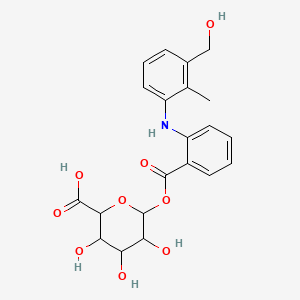

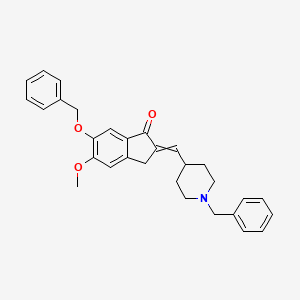

Molecular Structure Analysis

The molecular structure of Cefonicid Disodium Salt, like other cephalosporins, is critical for its antibacterial activity. The structure-activity relationship (SAR) studies, while not directly mentioned in the provided papers, typically focus on the β-lactam core and the side chains which can influence the antibiotic's spectrum of activity and resistance to β-lactamases.

Chemical Reactions and Properties

Cefonicid's chemical properties, including its reactions with penicillin-binding proteins (PBPs), are fundamental to its mode of action. It inhibits bacterial cell wall synthesis by inactivating PBPs, which interferes with peptidoglycan cross-linking necessary for cell wall stability, leading to cell lysis (Cefotetan Disodium, 2018).

科学研究应用

Improved Synthesis Methods

Researchers have developed efficient synthesis methods for Cefonicid Disodium Salt and its intermediates. One study presented an efficient pilot-scale synthesis of a key cefonicid intermediate at room temperature, which is cost-effective and energy-saving, aiming towards commercial manufacturing optimization (Comito et al., 2022). Another study introduced a new synthesis process for cefonicid sodium, which increased the overall yield to 74.5%, making it suitable for commercial production (Qiao Jun-hua, 2012).

Quality Control and Analysis

Quality control measures for cefonicid sodium include the establishment of HPLC methods to determine related substances, showcasing the method's simplicity, accuracy, and reproducibility for quality control purposes (Liu Wen-hua, 2010; Feng Ming-mei, 2007).

Interactions with Biological Molecules

Research on cefonicid sodium’s interactions with biological molecules, such as proteins, has provided insights into its behavior within biological systems. For instance, studies on its binding with bovine serum albumin and pepsin through spectroscopic methods and molecular docking have revealed the mechanisms and implications of these interactions, suggesting considerations for its administration route and potential impacts on efficacy (Bao-sheng Liu et al., 2019; S. Duan et al., 2017).

未来方向

There is considerable international demand for this antibiotic . The balance between streamlining and enhancing productivity is necessary in order to compete in the global active pharmaceutical ingredients (API) market . The optimization of the process parameters and the industrial-scale impact assessment should pave the way for industrialization .

属性

CAS 编号 |

190181-58-9 |

|---|---|

产品名称 |

Cefonicid Disodium Salt |

分子式 |

C₁₈H₁₆N₆Na₂O₈S₃ |

分子量 |

586.53 |

同义词 |

(6R,7R)-7-[[(2R)-2-Hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Disodium Salt; Cefodie; Monocidur; Mopnocid; Praticef; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)

![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)

![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)

![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)